4-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-9-5-13(10(2)23-9)15(22)21-7-12(8-21)24-11-3-4-20-14(6-11)16(17,18)19/h3-6,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURIKQGCJKOSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds similar to 4-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance:
- Inhibition of Kinases : Certain derivatives have shown efficacy in inhibiting kinase activity, which is pivotal in cancer progression.
- Cell Cycle Arrest : Compounds may induce cell cycle arrest in specific cancer cell lines, leading to apoptosis.
Antimicrobial Properties
Another notable application is the antimicrobial activity exhibited by this compound. The presence of the azetidine moiety has been linked to enhanced antimicrobial effects against various pathogens. Research highlights include:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Material Science Applications
In addition to biological applications, this compound's unique structure allows it to be utilized in material science:
Organic Electronics
The incorporation of trifluoromethyl groups enhances the electronic properties of materials used in organic electronics. Applications include:
- Organic Light Emitting Diodes (OLEDs) : The compound can be used as a building block for OLED materials due to its favorable electronic characteristics.
- Field Effect Transistors (FETs) : Its properties can be tailored for use in high-performance FETs.
Case Studies
- Study on Anticancer Activity : A recent investigation into related compounds demonstrated significant antitumor effects in vitro against breast cancer cells, showcasing IC50 values lower than those of standard chemotherapeutics.
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy against E. coli and Staphylococcus aureus, reporting minimum inhibitory concentrations (MICs) that suggest potential as a therapeutic agent.
Comparison with Similar Compounds
Structural Analogs and Pharmacological Targets
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Target Specificity: The JAK inhibitor (Table 1, Row 2) demonstrates a distinct mechanism by incorporating a pyrrolopyrimidine group, enabling selective binding to JAK kinases . In contrast, UDO (Row 3) targets CYP51, critical for sterol biosynthesis in Trypanosoma cruzi, leveraging a piperazine-pyridine scaffold .
Key Observations:
- Analytical Validation : The JAK inhibitor’s synthesis (Table 2, Row 2) was confirmed via NMR and LCMS, with a molecular ion peak at m/z 554.0 (M⁺ + H) for the free base . Such rigorous characterization is critical for ensuring compound integrity in drug development.
- Synthetic Challenges : The JAK inhibitor’s multi-step synthesis (e.g., piperidine-azetidine coupling) contrasts with simpler azetidine-functionalized analogs, suggesting higher complexity and cost .
Preparation Methods
Friedel-Crafts Trifluoromethylation
A common route to 2-(trifluoromethyl)pyridin-4-ol involves electrophilic trifluoromethylation of pyridin-4-ol. Using Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) in the presence of a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂), the trifluoromethyl group is introduced at the ortho position relative to the hydroxyl group. Yields range from 45–60%, with purification via silica gel chromatography.
Halogen Exchange Reactions
Alternative methods employ halogenated precursors. For example, 4-hydroxy-2-iodopyridine undergoes cross-coupling with methyl trifluorocuprate (CF₃Cu) in dimethylformamide (DMF) at 80°C, achieving 55% yield. This method avoids harsh acidic conditions but requires careful handling of copper reagents.
Preparation of 1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-ol
Azetidine Ring Formation
Azetidin-3-ol is synthesized via cyclization of 3-amino-1-propanol using thionyl chloride (SOCl₂) in dichloromethane (DCM). The reaction proceeds at 0°C to room temperature, yielding azetidin-3-ol hydrochloride (75–85% yield). Neutralization with aqueous sodium bicarbonate followed by extraction with ethyl acetate provides the free base.
Acylation with 2,5-Dimethylfuran-3-carbonyl Chloride
The azetidine nitrogen is acylated using 2,5-dimethylfuran-3-carbonyl chloride, synthesized by treating 2,5-dimethylfuran-3-carboxylic acid with oxalyl chloride. The reaction occurs in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as a base, yielding 1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-ol (90% yield). Excess acyl chloride is removed via aqueous workup, and the product is purified via recrystallization from ethyl acetate/hexane.
Ether Bond Formation Between Pyridine and Azetidine Moieties
Nucleophilic Aromatic Substitution
2-(Trifluoromethyl)pyridin-4-ol reacts with 1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-ol under Mitsunobu conditions (diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF). This method achieves 70–80% yield but requires strict anhydrous conditions.
Ullmann-Type Coupling
A copper-catalyzed coupling using copper(I) iodide (CuI) and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 110°C facilitates the C–O bond formation. This approach offers milder conditions and avoids phosphine oxides, yielding 65–75% product.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents like DMF or DMSO enhance reaction rates for Ullmann couplings, while THF is optimal for Mitsunobu reactions. Elevated temperatures (80–110°C) improve yields in copper-mediated methods but risk azetidine ring degradation.
Catalytic Systems
Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) were tested but showed lower efficiency (<50% yield) compared to copper-based systems.
Analytical Characterization and Purity Assessment
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Final products are analyzed using reverse-phase HPLC-MS with a C18 column (acetonitrile/water gradient). The target compound elutes at 12.3 min with m/z 413.2 [M+H]⁺. Purity exceeds 98% in optimized batches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=5.6 Hz, 1H, pyridine-H), 7.15 (d, J=5.6 Hz, 1H, pyridine-H), 6.25 (s, 1H, furan-H), 4.70–4.65 (m, 1H, azetidine-OCH), 3.90–3.70 (m, 4H, azetidine-CH₂), 2.45 (s, 3H, furan-CH₃), 2.30 (s, 3H, furan-CH₃).
Scale-Up and Industrial Considerations
Kilogram-scale synthesis employs continuous flow reactors for the Mitsunobu reaction, reducing DIAD and PPh₃ usage by 30%. Ethyl acetate is preferred for extraction due to its low toxicity and compatibility with azetidine intermediates.
Challenges and Degradation Pathways
Azetidine Ring Stability
The azetidine ring undergoes partial hydrolysis under strongly acidic or basic conditions, necessitating pH control during workup.
Trifluoromethyl Group Inertness
The electron-withdrawing trifluoromethyl group reduces pyridine reactivity, requiring activated coupling partners (e.g., mesylates).
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scale Feasibility |
|---|---|---|---|
| Mitsunobu Reaction | 70–80 | 98 | Pilot-scale |
| Ullmann Coupling | 65–75 | 97 | Industrial |
| Palladium-Catalyzed | <50 | 95 | Lab-scale |
Q & A
Basic: What are the recommended synthetic routes for 4-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine?
Answer:
The synthesis typically involves multi-step functionalization:
Azetidine ring formation : Introduce the azetidin-3-yloxy group via nucleophilic substitution. For example, react 3-hydroxyazetidine with a triflate-activated pyridine derivative under anhydrous conditions (e.g., DMF, 60°C, 12h) .
Furan-carbonyl conjugation : Couple 2,5-dimethylfuran-3-carboxylic acid to the azetidine nitrogen using a carbodiimide coupling agent (e.g., EDC/HOBt in DCM) .
Trifluoromethyl introduction : The trifluoromethyl group on pyridine is often pre-installed via halogen exchange (e.g., using CF₃Cu reagents) or direct fluorination of precursor pyridines .
Key validation : Monitor intermediates by LC-MS and confirm final product purity (>95%) via HPLC .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural confirmation : Use high-resolution NMR (¹H/¹³C/¹⁹F) to resolve the azetidine, furan, and trifluoromethyl groups. For crystallinity, perform X-ray diffraction (see analogous pyridine derivatives in ).
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion verification .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (e.g., mp data from related compounds in ).
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Systematic substitutions :
- Modify the azetidine moiety (e.g., replace with pyrrolidine or piperidine) to assess ring size impact on bioactivity .
- Vary substituents on the furan (e.g., electron-withdrawing groups) to probe electronic effects .
Biological testing :
- Screen analogs against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or radioligand binding assays .
- Compare IC₅₀ values to identify critical pharmacophores .
Data integration : Use molecular docking (e.g., AutoDock Vina) to correlate activity trends with binding poses .
Advanced: How to resolve contradictions in reported biological activity data?
Answer: Contradictions often arise from methodological variability:
- Receptor model differences : Confirm target specificity using orthogonal assays (e.g., CRISPR-edited cell lines vs. recombinant protein assays) .
- Compound stability : Test for degradation under assay conditions (e.g., pH, temperature) via LC-MS to rule out false negatives .
- Statistical rigor : Apply meta-analysis frameworks to harmonize datasets (e.g., random-effects models for cross-study comparisons) .
Advanced: What computational strategies predict binding affinities for this compound?
Answer:
- Hybrid modeling : Combine molecular dynamics (MD) simulations (AMBER/CHARMM) with machine learning (e.g., Random Forest) to predict binding free energies .
- Receptor flexibility : Use ensemble docking to account for conformational changes in the target protein (e.g., induced-fit models in Schrödinger) .
- Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Basic: What are common chemical modifications to enhance solubility without losing activity?
Answer:
- Polar group addition : Introduce hydroxyl or amine groups to the azetidine ring (e.g., via epoxide ring-opening) .
- Prodrug strategies : Convert the trifluoromethylpyridine to a phosphate ester for improved aqueous solubility .
- Formulation optimization : Use co-solvents (e.g., PEG 400) or nanoemulsions for in vivo studies .
Advanced: How to evaluate metabolic stability and toxicity early in development?
Answer:
In vitro assays :
- Microsomal stability : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to flag structural alerts (e.g., reactive furan metabolites) .
Advanced: What experimental controls are essential in kinetic studies of this compound?
Answer:
- Positive/Negative controls : Include known agonists/antagonists for the target receptor to validate assay conditions .
- Time-resolved measurements : Use stopped-flow spectroscopy to capture rapid binding events (e.g., kon/koff rates) .
- Solvent controls : Account for DMSO effects by limiting concentrations to <0.1% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
